molecular formula C10H11NO2 B064224 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one CAS No. 165530-14-3

8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Cat. No. B064224
M. Wt: 177.2 g/mol
InChI Key: AQBDILJOXHUQSR-UHFFFAOYSA-N
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Description

8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is a chemical compound . It is a type of hydrogenated benzazepine , which are biologically important heterocyclic systems .


Synthesis Analysis

The synthesis of 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one involves several steps. The commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of this compound, incorporating acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .


Molecular Structure Analysis

The molecular structure of 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is complex. It belongs to the class of benzazepines, which are characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one are complex and involve several steps. These include cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .

Scientific Research Applications

  • Opioid Peptide Analogs Synthesis : A study explored the synthesis of dipeptidic moieties using 8-hydroxy-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one and its application in creating analogs of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2. These analogs showed significant affinity and selectivity towards opioid mu- and delta-receptors (Ballet et al., 2005).

  • Dopaminergic Activity : Another study synthesized 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, related to 8-hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, and evaluated them as agonists of central and peripheral dopamine receptors. These compounds showed potential in dopaminergic activity, influencing renal blood flow and rotational effects in rats (Pfeiffer et al., 1982).

  • Synthesis of Structural Analogues : The synthesis of analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, a compound structurally related to 8-hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, was investigated, providing insights into the chemical properties and potential applications of these types of compounds (Carpenter et al., 1979).

  • Modulation of Sigma-1 Receptor : Research on SKF83959, a compound structurally related to 8-hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, revealed its role as a potent allosteric modulator of the sigma-1 receptor. This could explain some of the D1 receptor–independent effects of the drug (Guo et al., 2013).

  • Muscarinic (M3) Receptor Antagonists : A study synthesized tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as potentially selective muscarinic (M3) receptor antagonists. These compounds demonstrated notable receptor antagonism, indicating their potential in therapeutic applications (Bradshaw et al., 2008).

Future Directions

The high bioactivity of benzazepine derivatives, including 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

8-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-3-1-7-2-4-10(13)11-6-8(7)5-9/h1,3,5,12H,2,4,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBDILJOXHUQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363574
Record name 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

CAS RN

165530-14-3
Record name 1,2,4,5-Tetrahydro-8-hydroxy-3H-2-benzazepin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165530-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
2
Citations
A Knuhtsen - 2016 - open.library.ubc.ca
Within the last two decades research in the field of epigenetics has increased significantly as targeting the epigenetic enzymes has the potential to alter the transcription of genes. …
Number of citations: 4 open.library.ubc.ca
C Lozada - 2023 - theses.fr
Les peptides membranotropes sont généralement de courtes séquences capables d'interagir avec des membranes. Parmi ces peptides bioactifs, deux catégories de peptides ont été …
Number of citations: 0 www.theses.fr

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